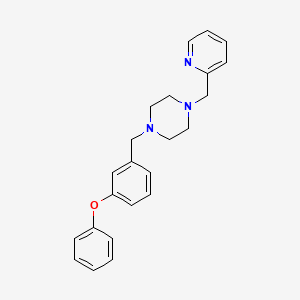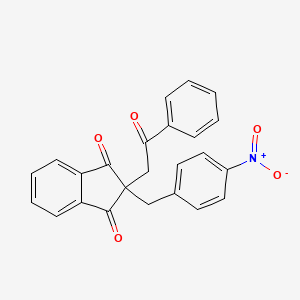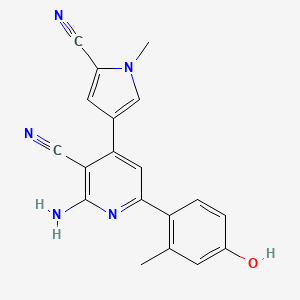
1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine
Overview
Description
1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine, also known as BPCB-M, is a compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the piperazine family and is synthesized through a multi-step process involving several chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine involves its interaction with the sigma-1 receptor. 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine binds to the sigma-1 receptor and modulates its activity, leading to various physiological and biochemical effects. The sigma-1 receptor is involved in various cellular processes such as calcium signaling, protein folding, and gene expression. 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has been shown to modulate these processes, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has been shown to have various biochemical and physiological effects. 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has been shown to modulate calcium signaling, leading to the activation of various intracellular signaling pathways. 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has also been shown to modulate protein folding, leading to the stabilization of various proteins. 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has several advantages and limitations for lab experiments. One of the advantages of 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the sigma-1 receptor's function. 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine also has potential therapeutic applications in the treatment of various neurological disorders. One of the limitations of 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine is its low solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine. One of the future directions is to study the effects of 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine on other intracellular signaling pathways. Another future direction is to study the potential therapeutic applications of 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine in the treatment of various neurological disorders. Further studies are also needed to optimize the synthesis method of 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine and to improve its solubility in water.
Conclusion:
In conclusion, 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine is a compound that has gained significant interest in scientific research due to its potential applications in various fields. 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has been extensively studied in the field of neuroscience due to its high affinity for the sigma-1 receptor. 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has various biochemical and physiological effects and has potential therapeutic applications in the treatment of various neurological disorders. Further studies are needed to optimize the synthesis method of 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine and to improve its solubility in water.
Scientific Research Applications
1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine is in the field of neuroscience. 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has been shown to have a high affinity for the sigma-1 receptor, which is involved in various neurological processes such as pain perception, memory, and learning. 1-(4-biphenylylcarbonyl)-4-(2-methoxybenzyl)piperazine has been shown to have potential therapeutic effects in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-10-6-5-9-23(24)19-26-15-17-27(18-16-26)25(28)22-13-11-21(12-14-22)20-7-3-2-4-8-20/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYJTSQRQFHHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362102 | |
| Record name | biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone | |
CAS RN |
5996-08-7 | |
| Record name | biphenyl-4-yl[4-(2-methoxybenzyl)piperazin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B3735505.png)
![7-[3-(4-methoxyphenyl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3735516.png)
![N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B3735520.png)
![2-methyl-6-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-4-pyrimidinol dihydrochloride](/img/structure/B3735525.png)
![2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B3735551.png)


![methyl 2,4-dichloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]benzoate](/img/structure/B3735587.png)
![N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B3735589.png)
![7-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3735598.png)
![7-(4,4-difluoro-L-prolyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3735605.png)
![7-[(2-methoxyphenyl)acetyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3735613.png)

![N-(3-{[2-(dimethylamino)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl]carbonyl}phenyl)acetamide](/img/structure/B3735622.png)